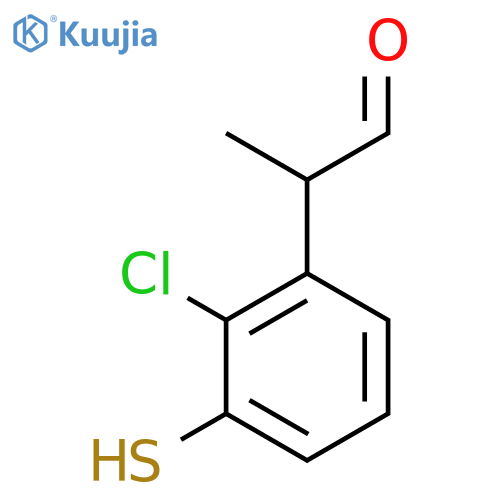Cas no 1804136-98-8 (2-Chloro-3-mercaptophenylpropanal)

1804136-98-8 structure
商品名:2-Chloro-3-mercaptophenylpropanal
CAS番号:1804136-98-8
MF:C9H9ClOS
メガワット:200.685160398483
CID:4961549
2-Chloro-3-mercaptophenylpropanal 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-mercaptophenylpropanal
-
- インチ: 1S/C9H9ClOS/c1-6(5-11)7-3-2-4-8(12)9(7)10/h2-6,12H,1H3
- InChIKey: UJGKMOJTIDDJJJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C(C=O)C)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 18.1
2-Chloro-3-mercaptophenylpropanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005234-1g |
2-Chloro-3-mercaptophenylpropanal |
1804136-98-8 | 97% | 1g |
1,460.20 USD | 2021-06-22 | |
| Alichem | A014005234-500mg |
2-Chloro-3-mercaptophenylpropanal |
1804136-98-8 | 97% | 500mg |
806.85 USD | 2021-06-22 | |
| Alichem | A014005234-250mg |
2-Chloro-3-mercaptophenylpropanal |
1804136-98-8 | 97% | 250mg |
489.60 USD | 2021-06-22 |
2-Chloro-3-mercaptophenylpropanal 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
1804136-98-8 (2-Chloro-3-mercaptophenylpropanal) 関連製品
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 249916-07-2(Borreriagenin)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
